

Physicochemical Properties of Ethyl 2-fluoro-5-methylbenzoate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethyl 2-fluoro-5-methylbenzoate*

Cat. No.: *B1463637*

[Get Quote](#)

A thorough understanding of a compound's physical and chemical properties is paramount to predicting its solubility behavior. **Ethyl 2-fluoro-5-methylbenzoate** is an aromatic ester with the molecular formula $C_{10}H_{11}FO_2$.^{[1][2]} Its structural characteristics, including the presence of a fluorine atom and a methyl group on the benzene ring, influence its polarity and intermolecular interactions, which in turn govern its solubility in various solvents.

Below is a summary of its key computed physicochemical properties, primarily sourced from the PubChem database.^[2]

Property	Value	Source
Molecular Weight	182.19 g/mol	PubChem ^[2]
Molecular Formula	$C_{10}H_{11}FO_2$	PubChem ^[2]
XLogP3	2.6	PubChem ^[2]
Hydrogen Bond Donor Count	0	PubChem ^[2]
Hydrogen Bond Acceptor Count	2	PubChem ^[2]
Rotatable Bond Count	3	PubChem ^[2]
CAS Number	496841-90-8	PubChem ^[2]

The XLogP3 value of 2.6 suggests that **Ethyl 2-fluoro-5-methylbenzoate** is more soluble in organic solvents than in water, a typical characteristic of many esters used in pharmaceutical synthesis.^{[2][3]} The absence of hydrogen bond donors and the presence of two hydrogen bond acceptors indicate its ability to interact with protic solvents, although it cannot form hydrogen bonds with itself.^{[2][3]}

Theoretical Frameworks for Solubility Prediction

In the absence of experimental data, theoretical models provide a valuable tool for estimating solubility. These models are crucial in early-stage development for solvent screening and process optimization.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are based on the principle that "like dissolves like."^[4] Every molecule is assigned three parameters:

- δD (Dispersion): Energy from atomic forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen bonding): Energy from hydrogen bonds.

A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (R_a) between the HSP of two substances in the Hansen space can be calculated, with smaller distances indicating higher affinity. While specific HSP values for **Ethyl 2-fluoro-5-methylbenzoate** are not published, they can be estimated using group contribution methods.

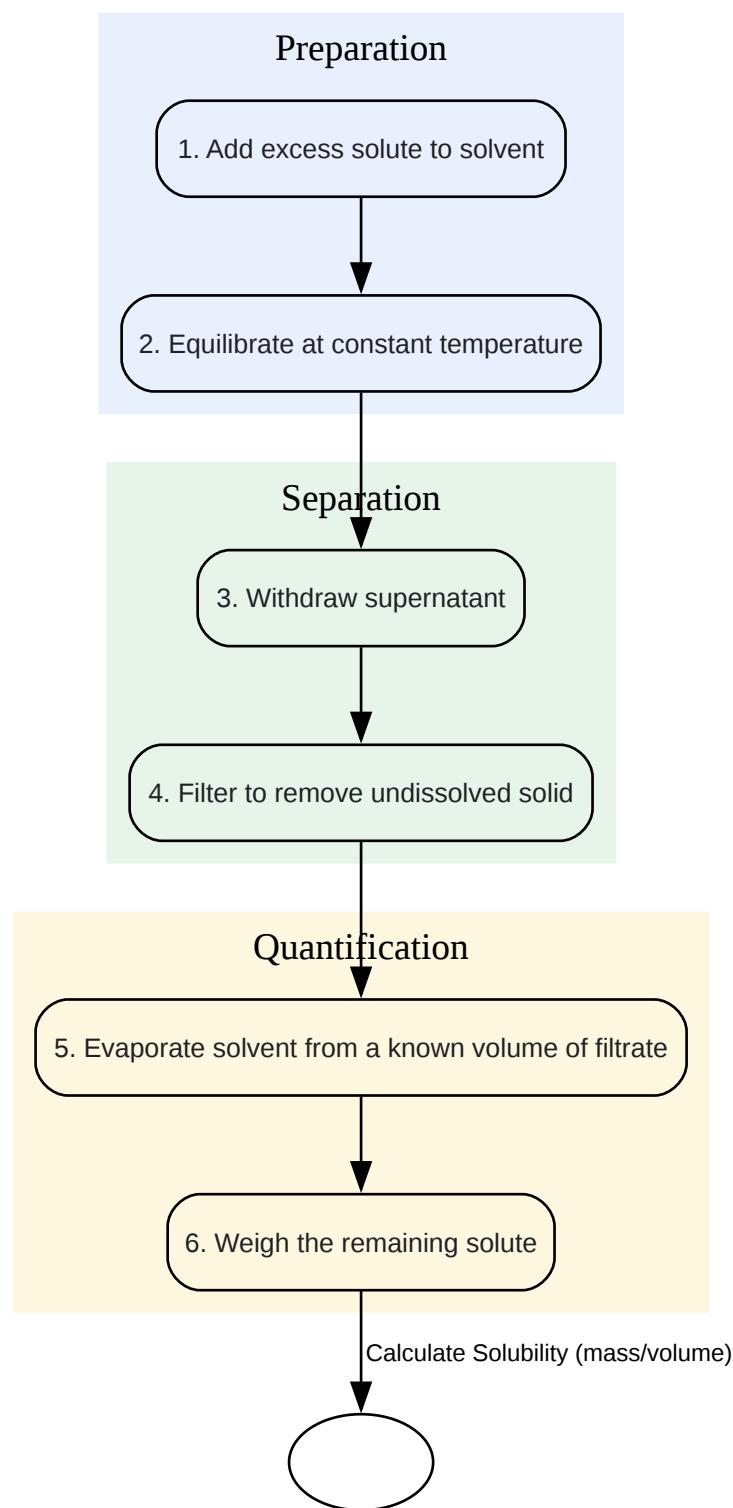
UNIFAC Model

The UNIFAC (UNIQUAC Functional-group Activity Coefficients) model is a group-contribution method used to predict activity coefficients in non-ideal liquid mixtures.^{[5][6][7]} This model is particularly useful for predicting the solubility of a solid in a liquid. The molecule is broken down into its constituent functional groups, and the interaction parameters between these groups are used to calculate the activity coefficient, which is then used to determine the solubility.^[7] For **Ethyl 2-fluoro-5-methylbenzoate**, the relevant groups would include aromatic carbons, the ester group, the fluorine group, and the methyl group.

Experimental Determination of Solubility

To obtain definitive solubility data, experimental measurement is essential. The following section details two common and reliable methods for determining the solubility of a solid compound like **Ethyl 2-fluoro-5-methylbenzoate** in various solvents.

Gravimetric Method


The gravimetric method is a straightforward and widely used technique for solubility determination.^[8] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

- Preparation of Saturated Solution:
 - Add an excess amount of **Ethyl 2-fluoro-5-methylbenzoate** to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial).
 - Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaking incubator or a magnetic stirrer in a temperature-controlled bath is recommended.
- Phase Separation:
 - Allow the undissolved solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation.
 - Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, clean, and dry container (e.g., an evaporating dish or a small beaker).
- Solvent Evaporation and Quantification:
 - Record the weight of the container with the filtrate.
 - Evaporate the solvent under controlled conditions (e.g., in a fume hood, under a gentle stream of nitrogen, or in a vacuum oven at a temperature that does not cause

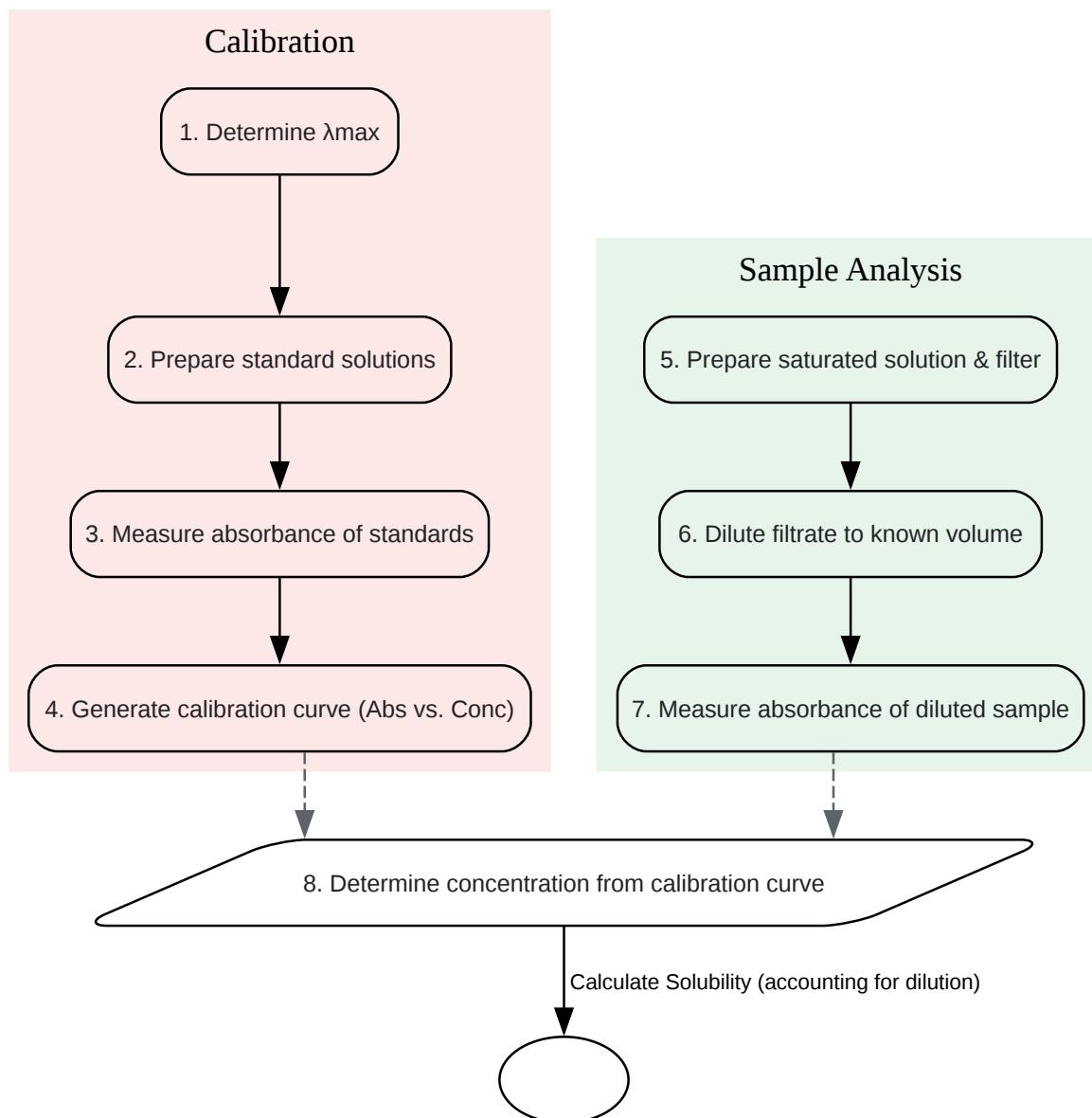
decomposition of the solute).

- Once the solvent is completely evaporated, re-weigh the container with the dried solute.
- Calculation:
 - The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or other relevant units.

Diagram of the Gravimetric Solubility Determination Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for Gravimetric Solubility Determination.


UV-Vis Spectrophotometry

For compounds that have a chromophore and absorb in the UV-Visible range, spectrophotometry offers a rapid and sensitive method for solubility determination. This method relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.

- Determine Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of **Ethyl 2-fluoro-5-methylbenzoate** in the chosen solvent.
 - Scan the solution using a UV-Vis spectrophotometer to find the wavelength at which absorbance is highest (λ_{max}).
- Prepare a Calibration Curve:
 - Prepare a series of standard solutions of known concentrations of **Ethyl 2-fluoro-5-methylbenzoate** in the chosen solvent.
 - Measure the absorbance of each standard solution at the predetermined λ_{max} .
 - Plot a graph of absorbance versus concentration. This should yield a linear relationship.
- Prepare and Analyze the Saturated Solution:
 - Prepare a saturated solution as described in the gravimetric method (Step 1).
 - After equilibration, withdraw and filter a sample of the supernatant (Step 2 of the gravimetric method).
 - Dilute a precise volume of the clear filtrate with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .
- Calculation:

- Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
- Calculate the concentration of the original saturated solution by accounting for the dilution factor.

Diagram of the UV-Vis Spectrophotometry Workflow:

[Click to download full resolution via product page](#)

Caption: Workflow for UV-Vis Spectrophotometric Solubility Determination.

Conclusion

While direct experimental solubility data for **Ethyl 2-fluoro-5-methylbenzoate** is not extensively published, this guide provides a robust framework for both predicting and experimentally determining its solubility profile. The physicochemical properties suggest a preference for organic solvents. For precise data, the detailed gravimetric and UV-Vis spectrophotometry protocols offer reliable methods for generating this crucial information. For early-stage research and development, theoretical models like Hansen Solubility Parameters and UNIFAC can provide valuable initial estimates for solvent screening. By employing these methodologies, researchers and drug development professionals can effectively characterize the solubility of **Ethyl 2-fluoro-5-methylbenzoate** to support further development and application.

References

- PubChem. (n.d.). **Ethyl 2-fluoro-5-methylbenzoate**. National Center for Biotechnology Information.
- Gmehling, J., Weidlich, U., & Schwartzentruber, J. (2020). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. *RSC Advances*, 10(63), 38435-38446. [\[Link\]](#)
- Kang, J., Diky, V., & Frenkel, M. (2016). Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model.
- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. *National Journal of Pharmaceutical Sciences*, 2(1), 1-3. [\[Link\]](#)
- Fredenslund, A., Jones, R. L., & Prausnitz, J. M. (1975). Group-contribution estimation of activity coefficients in nonideal liquid mixtures. *AIChE Journal*, 21(6), 1086-1099. [\[Link\]](#)
- Sheikholeslamzadeh, E., & Rohani, S. (2014). Solubility Prediction of Pharmaceutical and Chemical Compounds in Pure and Mixed Solvents Using Predictive Models. *Industrial & Engineering Chemistry Research*, 53(19), 8267-8275. [\[Link\]](#)
- Vermeire, F. H., & Green, W. H. (2020).
- Chemistry LibreTexts. (2023). Properties of Esters. [\[Link\]](#)
- Zhang, Y., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. *Scientific Reports*, 11(1), 23835. [\[Link\]](#)
- University of Sydney. (2023). Solubility of Organic Compounds. School of Chemistry. [\[Link\]](#)
- Roosta, A., & Saboohi, Y. (2018). New Group-Interaction Parameters of the UNIFAC Model: Aromatic Carboxyl Binaries.

- PubChem. (n.d.). Ethyl 2-fluoro-5-nitrobenzoate.
- MySkinRecipes. (n.d.).
- Abbott, S. (n.d.). HSP Basics. Practical Solubility Science. [Link]
- Yang, X., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook, second edition. CRC press. [Link]
- Abbott, S. (n.d.). Designer Solvent Blends. Hansen Solubility Parameters. [Link]
- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]
- Hansen, C. M. (n.d.). Hansen Solubility Parameters. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Ethyl 2-Fluoro-5-methylbenzoate [myskinrecipes.com]
- 2. Ethyl 2-fluoro-5-methylbenzoate | C10H11FO2 | CID 46311375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 5. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model | Semantic Scholar [semanticscholar.org]
- 7. Determination of Energy Interaction Parameters for the UNIFAC Model Based on Solvent Activity Coefficients in Benzene–D2EHPA and Toluene–D2EHPA Systems [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Physicochemical Properties of Ethyl 2-fluoro-5-methylbenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1463637#ethyl-2-fluoro-5-methylbenzoate-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com